molecular formula C9H8F4O2 B13843828 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3Alcohol

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3Alcohol

Cat. No.: B13843828
M. Wt: 227.17 g/mol
InChI Key: YFHZSPDQKWFAPH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is designed to be scalable, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes .

Chemical Reactions Analysis

Types of Reactions

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl-d3 Alcohol is unique due to the presence of deuterium atoms, which enhance its stability and utility in research applications. This deuterated form allows for more accurate tracking and analysis in metabolic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

227.17 g/mol

IUPAC Name

[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methanol

InChI

InChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3/i1D3

InChI Key

YFHZSPDQKWFAPH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)CO)F)F

Canonical SMILES

COCC1=C(C(=C(C(=C1F)F)CO)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.